2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
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Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c20-11-15-14-7-6-13(12-4-2-1-3-5-12)10-16(14)24-19(15)21-17(22)8-9-18(21)23/h1-5,8-9,13H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWZLAKOOZBZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS No. 2408399-92-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.66 g/mol. The structure features a benzothiophene core linked to a pyrrole moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antinociceptive Activity : Studies have shown that derivatives of benzothiophene compounds can exhibit significant analgesic effects. For instance, related compounds have been tested for their ability to alleviate pain in animal models, demonstrating potential as new analgesics .
- Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various pathogens. The presence of functional groups such as carbonitrile and dioxopyrrole enhances their interaction with microbial enzymes .
- Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been evaluated in models of induced inflammation, showing promising results in reducing inflammatory markers .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The structural features allow it to interact with specific enzymes involved in pain and inflammation pathways.
- Modulation of Receptor Activity : There is evidence suggesting that these compounds may act on various receptors in the central nervous system, contributing to their analgesic effects.
Case Study 1: Antinociceptive Activity
A study published in 2023 investigated the antinociceptive properties of a series of benzothiophene derivatives. The results indicated that the compound significantly reduced pain responses in rodent models when administered at specific dosages. The study concluded that the mechanism likely involves modulation of opioid receptors and inhibition of pro-inflammatory cytokines .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of similar structures. In vitro tests revealed that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
